
4,6-Dichloro-2-isopropylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isopropylpyrimidin-5-amine typically involves the chlorination of 2-isopropylpyrimidine followed by amination. One common method includes:
Chlorination: 2-Isopropylpyrimidine is treated with chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 4 and 6 positions.
Amination: The dichlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions to replace one of the chlorine atoms with an amino group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-isopropylpyrimidin-5-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution products: Various amines, thiols, or ethers depending on the nucleophile used.
Oxidation products: Oxidized derivatives with additional functional groups.
Reduction products: Reduced forms with fewer chlorine atoms or altered functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-isopropylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4,6-Dichloro-2-isopropylpyrimidin-5-amine exerts its effects depends on its specific application:
Molecular targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidin-5-amine
- 4,6-Dichloro-2-ethylpyrimidin-5-amine
- 4,6-Dichloro-2-propylpyrimidin-5-amine
Uniqueness
4,6-Dichloro-2-isopropylpyrimidin-5-amine is unique due to its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can make it more suitable for certain applications, particularly in the synthesis of specific pharmaceuticals or agrochemicals.
Eigenschaften
CAS-Nummer |
61456-98-2 |
|---|---|
Molekularformel |
C7H9Cl2N3 |
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
4,6-dichloro-2-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,10H2,1-2H3 |
InChI-Schlüssel |
ITFDRXZFLKKUCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(C(=N1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


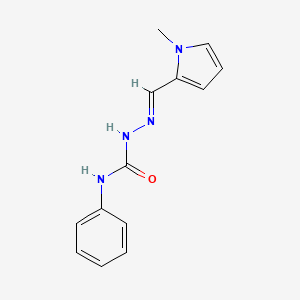
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
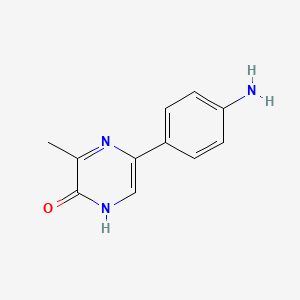
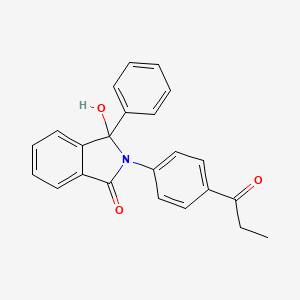

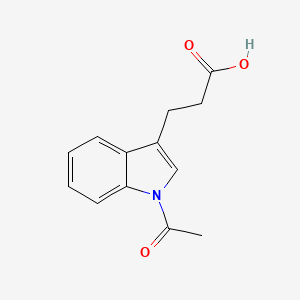
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)

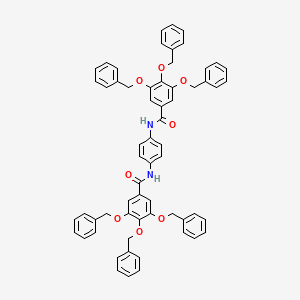
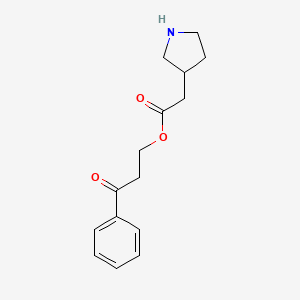
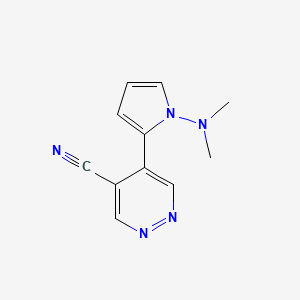
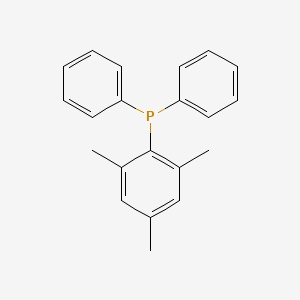

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
